2-[Bromo(phenyl)methyl]benzonitrile
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Overview
Description
2-[Bromo(phenyl)methyl]benzonitrile is an organic compound with the molecular formula C14H10BrN It is a derivative of benzonitrile, where a bromine atom is attached to the benzylic position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bromo(phenyl)methyl]benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the reaction of benzonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using ionic liquids as solvents, are being explored to minimize environmental impact .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids.
Reduction: Formation of benzylamines.
Scientific Research Applications
2-[Bromo(phenyl)methyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Bromo(phenyl)methyl]benzonitrile in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate various transformations, including nucleophilic substitution and oxidation. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Benzonitrile: A simpler nitrile compound without the bromine substituent.
2-Bromobenzonitrile: Similar structure but lacks the benzylic bromine.
Benzyl Bromide: Contains a benzylic bromine but lacks the nitrile group.
Uniqueness: 2-[Bromo(phenyl)methyl]benzonitrile is unique due to the presence of both a benzylic bromine and a nitrile group, which imparts distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
90292-83-4 |
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Molecular Formula |
C14H10BrN |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-[bromo(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H10BrN/c15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-16/h1-9,14H |
InChI Key |
PYLCIHIEQKDGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)Br |
Origin of Product |
United States |
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